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Compound of Interest

Compound Name: Apigenin-4'-glucoside

Cat. No.: B15055764 Get Quote

Disclaimer: Direct experimental data on the efficacy of Apigenin-4'-glucoside across a wide

range of cancer cell lines is limited in publicly available research. The majority of studies focus

on its aglycone form, Apigenin. The glycosylation pattern can significantly impact a flavonoid's

bioavailability, cellular uptake, and biological activity. For instance, a study on Apigenin-7-O-

glucoside demonstrated it had a more potent cytotoxic effect on HCT116 colon cancer cells

than Apigenin itself, with an IC50 value approximately four times lower[1]. This highlights that

data for Apigenin should not be directly extrapolated to its glycoside forms.

This guide provides a comprehensive overview of the well-documented efficacy of Apigenin in

various cancer cell lines to serve as a foundational reference. We strongly advise specific

experimental validation for Apigenin-4'-glucoside.

Overview of Apigenin's Anti-Cancer Activity
Apigenin (4′,5,7-trihydroxyflavone) is a natural flavonoid found in numerous fruits, vegetables,

and herbs.[2][3] It has been extensively studied for its anti-cancer properties, demonstrating the

ability to inhibit proliferation, induce programmed cell death (apoptosis), and arrest the cell

cycle in a wide array of cancer cell lines.[3][4][5][6] Its mechanisms of action are multifaceted,

involving the modulation of several key signaling pathways crucial for cancer cell survival and

progression.[3][4]
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Apigenin in various human cancer cell lines, indicating its potency in inhibiting cell proliferation.

Cancer Type Cell Line IC50 Value (µM) Incubation Time (h)

Renal Cell Carcinoma ACHN 39.4 / 15.4 24 / 48

786-0 39.1 / 19.0 24 / 48

Caki-1 50.9 / 21.4 24 / 48

Cholangiocarcinoma HuCCA-1 75 48

KKU-M055 78 / 61 24 / 48

Colon Cancer
HT-29 (Cisplatin-

Resistant)
30 Not Specified

HCT-116 91.9 / 88.4 / 77.1 24 / 48 / 72

Leukemia HL60 30 24

Cervical Cancer HeLa
~50 (for ~50%

inhibition)
24

C33A
~50 (for ~50%

inhibition)
24

Source: Renal Cell Carcinoma[7], Cholangiocarcinoma[8][9], Colon Cancer[10][11],

Leukemia[6], Cervical Cancer. Note: IC50 values can vary between studies due to different

experimental conditions.

Key Mechanisms of Action
Apigenin exerts its anti-cancer effects primarily through the induction of apoptosis and cell

cycle arrest.

Induction of Apoptosis: Apigenin has been shown to trigger apoptosis through both the

intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6] It modulates the

expression of key apoptosis-regulating proteins, increasing the ratio of pro-apoptotic proteins

like Bax to anti-apoptotic proteins like Bcl-2.[5] This leads to the release of cytochrome c
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from the mitochondria and the activation of a cascade of caspases (e.g., caspase-3, -8, -9),

which are the executioners of apoptosis.[2][6]

Cell Cycle Arrest: Apigenin can halt the progression of the cell cycle, preventing cancer cells

from dividing and proliferating. This arrest most commonly occurs at the G2/M or G0/G1

checkpoints.[2][4] The mechanism involves the downregulation of proteins that drive the cell

cycle, such as cyclins (e.g., Cyclin A, Cyclin B) and cyclin-dependent kinases (CDKs), and

the upregulation of CDK inhibitors like p21/WAF1, often in a p53-independent manner.[2]

Modulation of Signaling Pathways
Apigenin's effects on apoptosis and the cell cycle are orchestrated by its ability to interfere with

critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: This is a central pathway for cell survival, proliferation, and

growth. Apigenin can inhibit this pathway by suppressing the activity of PI3K and preventing

the phosphorylation (activation) of Akt, which in turn leads to decreased activity of mTOR

and its downstream targets.[3][4]

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and

survival. Apigenin has been shown to suppress the activation of key components like

ERK1/2 in several cancer types.[3]

NF-κB Signaling: NF-κB is a transcription factor that promotes inflammation and cell survival.

Apigenin can suppress its activation, thereby reducing the expression of genes that prevent

apoptosis.[4]

Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. Apigenin

can inhibit this pathway, leading to a reduction in cancer cell proliferation, migration, and

invasion.[3][4]
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Caption: Apigenin inhibits the PI3K/Akt/mTOR survival pathway.
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Caption: General workflow for in vitro efficacy testing.

Experimental Protocols
Below are generalized methodologies for key experiments used to determine the efficacy of

compounds like Apigenin.
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Cell Viability and IC50 Determination (MTT Assay)
Objective: To measure the cytotoxic effect of a compound on cancer cells and determine the

IC50 value.

Methodology:

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g.,

5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C,

5% CO2).

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Apigenin (e.g., 0, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO)

is also included.

Incubation: Cells are incubated with the compound for specific time points (e.g., 24, 48, 72

hours).

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with

active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or

isopropanol) is added to dissolve the formazan crystals.

Measurement: The absorbance of the solution is measured using a microplate reader at a

specific wavelength (e.g., 570 nm).

Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The

IC50 value is determined by plotting cell viability against the log of the compound

concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)

Objective: To quantify the percentage of cells undergoing apoptosis.
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Methodology:

Cell Treatment: Cells are seeded in 6-well plates and treated with Apigenin at a selected

concentration (e.g., its IC50 value) for a specified time.

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS

(phosphate-buffered saline).

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds

to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and

Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised

membranes) are added.

Incubation: The cells are incubated in the dark for 15-20 minutes.

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results

differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-),

and late apoptotic/necrotic cells (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

Cell Treatment: Cells are treated with Apigenin as described for the apoptosis assay.

Cell Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70%

ethanol overnight at -20°C. Fixation permeabilizes the cells.

Staining: Fixed cells are washed and then treated with RNase A to prevent staining of

RNA. Subsequently, they are stained with Propidium Iodide (PI), which intercalates with

DNA.

Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The

intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the

quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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